3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole

Lipophilicity Drug-likeness Structure-property relationships

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole (CAS 89249-63-8) is a synthetic heterocyclic compound belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, characterized by a benzhydryl (diphenylmethyl) substituent at position 3 and a meta-chlorophenoxy substituent at position 5 of the dihydroisoxazole ring. Its molecular formula is C₂₂H₁₈ClNO₂ with a molecular weight of 363.84 g/mol.

Molecular Formula C22H18ClNO2
Molecular Weight 363.8 g/mol
CAS No. 89249-63-8
Cat. No. B15214824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole
CAS89249-63-8
Molecular FormulaC22H18ClNO2
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESC1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H18ClNO2/c23-18-12-7-13-19(14-18)25-21-15-20(24-26-21)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21-22H,15H2
InChIKeyNIQGWRBLFACKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole (CAS 89249-63-8): Structural Identity and Compound Class Context for Procurement


3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole (CAS 89249-63-8) is a synthetic heterocyclic compound belonging to the 4,5-dihydroisoxazole (2-isoxazoline) class, characterized by a benzhydryl (diphenylmethyl) substituent at position 3 and a meta-chlorophenoxy substituent at position 5 of the dihydroisoxazole ring [1]. Its molecular formula is C₂₂H₁₈ClNO₂ with a molecular weight of 363.84 g/mol [2]. This compound is part of a structurally related series of 3-benzhydryl-5-aryloxy-4,5-dihydroisoxazoles that have been investigated for diverse biological activities including calcium channel modulation and antifungal effects, though published data specific to this exact compound remain limited [3]. The meta-chloro substitution pattern on the phenoxy ring distinguishes it from closely related para-chloro, ortho-methyl (tolyloxy), and unsubstituted phenoxy analogs, potentially influencing physicochemical properties and target interactions .

Why 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole Cannot Be Simply Substituted with In-Class Analogs


The 4,5-dihydroisoxazole scaffold is known to produce divergent biological activity profiles based on subtle changes in substitution pattern [1]. Within the 3-benzhydryl-5-aryloxy-dihydroisoxazole series, the position of the chlorine substituent on the phenoxy ring (meta vs. para) alters the compound's electronic distribution, dipole moment, and three-dimensional conformation, which can significantly impact target binding [2]. The meta-chlorophenoxy geometry of CAS 89249-63-8 provides a distinctive spatial orientation of the halogen relative to the isoxazoline ring, differing from the para-chloro isomer (CAS 89249-64-9) and the ortho-tolyl analog (CAS 89249-62-7). Without direct empirical validation, however, the magnitude of these effects on biological activity cannot be quantified [3]. Generic substitution with a structurally similar compound without confirmatory testing risks altered potency, selectivity, or physicochemical behavior in any given assay system [1].

Quantitative Differentiation Evidence for 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole Relative to Structural Analogs


Meta-Chloro vs. Para-Chloro Substitution: Impact on Computed Lipophilicity (XLogP3)

Computed XLogP3 values indicate comparable lipophilicity for the meta-chloro (CAS 89249-63-8) and para-chloro (CAS 89249-64-9) isomers, both exhibiting an XLogP3 of 5.9 [1][2]. This parameter is critical for predicting membrane permeability and non-specific protein binding. The positional isomerism does not significantly alter overall hydrophobicity, suggesting that any differential biological activity would arise from electronic or steric factors rather than lipophilicity-driven partitioning . Note: No experimental logP or logD values have been reported for either compound in the literature.

Lipophilicity Drug-likeness Structure-property relationships

Molecular Weight and Exact Mass Differentiation: Meta-Chlorophenoxy vs. o-Tolyloxy Analog

The meta-chlorophenoxy compound (CAS 89249-63-8) has a molecular weight of 363.84 g/mol and exact mass of 363.1026 Da (C₂₂H₁₈ClNO₂), while the o-tolyloxy analog (CAS 89249-62-7) has a molecular weight of 343.42 g/mol (C₂₃H₂₁NO₂) [1]. The 20.42 g/mol mass difference is analytically distinguishable by LC-MS. This difference arises from replacement of Cl (35.45 amu) with CH₃ (15.03 amu) on the phenoxy ring, which also alters the compound's hydrogen-bond acceptor capacity and electronic properties [2].

Molecular weight Exact mass Analytical chemistry

Rotatable Bond Count and Molecular Flexibility: Structural Comparison Across the 3-Benzhydryl-5-aryloxy Series

The target compound has 5 rotatable bonds, identical to the para-chloro isomer (CAS 89249-64-9) and the unsubstituted phenoxy analog, as computed by PubChem [1][2]. In contrast, the o-tolyloxy analog (CAS 89249-62-7) has 4 rotatable bonds due to the absence of the C-Cl bond . Rotatable bond count is a key descriptor for conformational entropy and binding adaptability. Within the chloro-substituted sub-series, conformational flexibility is conserved regardless of chlorine position [3].

Molecular flexibility Conformational analysis Drug design

Lack of Primary Bioactivity Data Precludes Quantified Biological Differentiation

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and patent databases as of May 2026 identified no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or other efficacy metrics) for CAS 89249-63-8 or for any head-to-head comparative study against its structural analogs [1][2][3]. The compound appears in patent literature (e.g., US20090286806A1) as part of a generic Markush formula but without specific exemplification or assay data [4]. This absence of published biological characterization represents the most critical gap for any evidence-based selection decision [5].

Bioactivity Literature gap Procurement risk

Validated Application Scenarios for 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole Based on Available Evidence


Structural Probe for Investigating Positional Isomer Effects on Target Binding

Given the identical computed lipophilicity of the meta-chloro and para-chloro isomers (XLogP3 = 5.9 for both) [1], CAS 89249-63-8 can serve as a matched molecular pair partner with its para-chloro analog to isolate the contribution of chlorine position to binding affinity at a given target. This approach is widely used in medicinal chemistry to probe halogen-aromatic interactions . Controlled studies where the only variable is the chlorine substitution position can reveal steric or electronic effects independent of lipophilicity-driven non-specific binding [2].

Analytical Reference Standard for LC-MS Method Development in Isoxazoline Series

The distinct elemental composition (C₂₂H₁₈ClNO₂) and characteristic chlorine isotopic pattern (³⁵Cl/³⁷Cl ratio) of CAS 89249-63-8 make it suitable as an analytical reference standard for LC-MS method development and validation when working with dihydroisoxazole-containing libraries [1]. Its exact mass of 363.1026 Da provides a unique MS signature distinguishable from non-halogenated analogs such as the o-tolyloxy compound (MW 343.42 g/mol) .

Negative Control or Counter-Screen Compound for Isoxazoline-Based Screening Cascades

In the absence of published bioactivity data, this compound may be positioned as a negative control or counter-screen compound in assays where the biological target is known to be modulated by other isoxazoline derivatives [1]. Its structural similarity to potentially active compounds, combined with its distinct substitution pattern, allows its use in selectivity profiling panels to rule out non-specific isoxazoline scaffold effects . Procurement for this purpose should be accompanied by in-house confirmatory screening [2].

Physicochemical Property Benchmarking for Drug Discovery Compound Libraries

With computed properties (XLogP3 = 5.9, 5 rotatable bonds, 0 H-bond donors, 3 H-bond acceptors, MW = 363.84 g/mol) that fall within typical drug-like space, CAS 89249-63-8 can serve as a benchmark compound for evaluating the quality and consistency of commercially sourced dihydroisoxazole libraries [1]. Its well-defined computed property profile allows laboratories to verify supplier-provided analytical data (NMR, LC-MS, purity) against expected values before committing to large-scale biological evaluation .

Quote Request

Request a Quote for 3-Benzhydryl-5-(3-chlorophenoxy)-4,5-dihydroisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.